1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester

Description

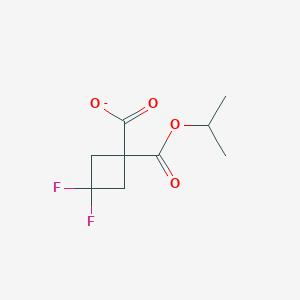

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester is a cyclobutane-derived dicarboxylate ester featuring:

- A cyclobutane ring with two carboxylic acid groups at the 1,1-positions.

- 3,3-Difluoro substituents on the cyclobutane ring, introducing electron-withdrawing effects and altering ring strain.

- 1-(1-Methylethyl) (isopropyl) ester groups, providing steric bulk and influencing solubility.

Properties

Molecular Formula |

C9H11F2O4- |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)/p-1 |

InChI Key |

WHOOVGTWUYASMU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester typically involves the following steps:

Synthetic Routes: The preparation begins with the cyclization of a suitable precursor to form the cyclobutane ring

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced technologies to optimize yield and purity.

Chemical Reactions Analysis

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives with altered functional groups.

Substitution: The fluorine atoms and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity.

Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

* Calculated based on structural analogy.

Key Observations:

- Substituent Effects :

- Ester Group Impact :

Physical and Chemical Properties

- Boiling Point/Melting Point: Fluorine’s high electronegativity likely raises the boiling point relative to methoxy or hydroxy analogues. notes its dimethoxy-diisopropyl analogue is a liquid at room temperature .

- Solubility : The target’s fluorinated structure may reduce polarity compared to hydroxy-substituted derivatives () but increase hydrophobicity relative to methoxy analogues ().

- Stability : Fluorine’s inductive effect could enhance stability under acidic/basic conditions compared to esters with hydrolytically sensitive groups (e.g., benzyl in ).

Q & A

Basic Research Questions

Synthesis Methodology and Reaction Optimization Q: What are the recommended synthetic routes for preparing 1,1-cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester? A: The compound can be synthesized via esterification of 3,3-difluoro-1,1-cyclobutanedicarboxylic acid with isopropanol under acidic or coupling reagent conditions. For example, using ACE-Cl (1-(3-chloropropyl)-2-ethylcarbodiimide) and K₂CO₃ in dichloroethane (DCE) at reflux, followed by purification via column chromatography . Reaction optimization should focus on temperature control (60–80°C) and catalyst selection to minimize side reactions like hydrolysis of the ester group.

Characterization Techniques Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : Fluorine substituents cause distinct splitting patterns (e.g., ³J coupling in the cyclobutane ring). For example, the difluoro groups at C3 and C3' produce characteristic doublets in ¹⁹F NMR .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (222.19 g/mol) and isotopic patterns .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F stretches) .

Stability and Storage Q: How should this compound be stored to ensure stability in laboratory settings? A: The ester is moisture-sensitive due to its labile isopropyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or humidity, as hydrolysis may regenerate the dicarboxylic acid precursor .

Applications in Medicinal Chemistry Q: What are the potential research applications of this fluorinated cyclobutane derivative? A: The compound serves as a rigid scaffold in drug design, particularly for probing enzyme active sites (e.g., proteases) due to its conformational constraints. Its fluorinated groups enhance metabolic stability and bioavailability, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Analytical Challenges in Fluorinated Systems Q: How can researchers resolve overlapping signals in NMR spectra caused by fluorine atoms? A: Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate ¹H/¹³C signals and assign fluorine-induced splitting. For complex cases, ¹⁹F-¹H HOESY can clarify spatial interactions between fluorine and protons . Additionally, computational tools like DFT (Density Functional Theory) can predict chemical shifts to validate assignments .

Computational Modeling of Reactivity Q: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions? A: DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example, the ester carbonyl is a likely electrophilic center, while the cyclobutane ring’s strain energy (~26 kcal/mol) may influence ring-opening reactions .

Contradictions in Spectral Data Q: How should discrepancies between experimental and literature spectral data be addressed? A: Cross-validate using multiple techniques (e.g., LC-MS for purity, X-ray crystallography for absolute configuration). If literature data is scarce (e.g., limited entries in PubChem for CAS 1225532-90-0), replicate synthesis and characterization under controlled conditions to establish a reference dataset .

Mechanistic Insights into Fluorination Effects Q: How do the 3,3-difluoro substituents influence the compound’s electronic and steric properties? A: Fluorine’s electronegativity reduces electron density in the cyclobutane ring, increasing electrophilicity of adjacent carbons. Steric effects from the isopropyl ester may hinder axial attack, favoring equatorial reactivity in ring-opening reactions. Comparative studies with non-fluorinated analogs can isolate these effects .

Enantiomeric Purity Assessment Q: What strategies ensure enantiomeric purity during synthesis? A: Use chiral chromatography (e.g., Chiralpak IA/IB columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). For stereochemical confirmation, compare experimental optical rotation with DFT-predicted values .

Toxicity and Safety Protocols Q: What safety precautions are necessary when handling this compound? A: While specific toxicity data is limited, fluorinated esters often require PPE (gloves, goggles) and fume hood use. Refer to EPA DSSTox guidelines (DTXSID201188285) for disposal protocols. Avoid skin contact due to potential esterase-mediated hydrolysis releasing irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.